molecular formula C11H14F3NO B13081770 2-(2-(Trifluoromethyl)phenoxy)butan-1-amine

2-(2-(Trifluoromethyl)phenoxy)butan-1-amine

Cat. No.: B13081770
M. Wt: 233.23 g/mol
InChI Key: BWMLJEFNVFTVRC-UHFFFAOYSA-N
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Description

2-(2-(Trifluoromethyl)phenoxy)butan-1-amine is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenoxy ring, which is further connected to a butan-1-amine chain. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Trifluoromethyl)phenoxy)butan-1-amine typically involves the reaction of 2-(Trifluoromethyl)phenol with butan-1-amine under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the phenol, followed by the addition of butan-1-amine to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Trifluoromethyl)phenoxy)butan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides or imines.

    Reduction: The compound can be reduced to form amines with different oxidation states.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

2-(2-(Trifluoromethyl)phenoxy)butan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-(Trifluoromethyl)phenoxy)butan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to more effective modulation of biological pathways .

Comparison with Similar Compounds

Similar Compounds

    Fluoxetine: An antidepressant that contains a trifluoromethyl group attached to a phenoxy ring.

    Mefloquine: An antimalarial drug with a similar trifluoromethyl group.

Uniqueness

2-(2-(Trifluoromethyl)phenoxy)butan-1-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the butan-1-amine chain differentiates it from other trifluoromethyl-containing compounds, providing unique reactivity and applications .

Properties

Molecular Formula

C11H14F3NO

Molecular Weight

233.23 g/mol

IUPAC Name

2-[2-(trifluoromethyl)phenoxy]butan-1-amine

InChI

InChI=1S/C11H14F3NO/c1-2-8(7-15)16-10-6-4-3-5-9(10)11(12,13)14/h3-6,8H,2,7,15H2,1H3

InChI Key

BWMLJEFNVFTVRC-UHFFFAOYSA-N

Canonical SMILES

CCC(CN)OC1=CC=CC=C1C(F)(F)F

Origin of Product

United States

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